N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
CAS No.: 433956-74-2
Cat. No.: VC6603928
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433956-74-2 |
|---|---|
| Molecular Formula | C19H21FN2O3S |
| Molecular Weight | 376.45 |
| IUPAC Name | N-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21FN2O3S/c1-14-2-8-18(9-3-14)26(24,25)22-12-10-15(11-13-22)19(23)21-17-6-4-16(20)5-7-17/h2-9,15H,10-13H2,1H3,(H,21,23) |
| Standard InChI Key | FGAIWLZOFBAAHD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
N-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide belongs to the piperidine carboxamide class, distinguished by its piperidine core substituted with a sulfonyl group at the nitrogen atom and a fluorophenyl-carboxamide group at the fourth carbon. The methylphenylsulfonyl moiety enhances the compound’s stability and influences its pharmacokinetic profile, while the fluorophenyl group contributes to its binding affinity toward biological targets.
Molecular Configuration
The compound’s IUPAC name derives from its substituents:
-
Piperidine-4-carboxamide: A six-membered heterocyclic ring with a carboxamide group at the fourth position.
-
N-(4-Fluorophenyl): A fluorine-substituted phenyl group attached to the carboxamide nitrogen.
-
1-[(4-Methylphenyl)sulfonyl]: A sulfonyl group linked to a methyl-substituted phenyl ring at the piperidine nitrogen.
Table 1: Comparative Structural Features of Piperidine Derivatives
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving receptor binding through polar interactions. Meanwhile, the sulfonyl group facilitates hydrogen bonding with enzymatic active sites, a feature observed in protease inhibitors .
Synthetic Routes and Optimization
The synthesis of N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves multi-step organic reactions, typically proceeding through intermediate formation, functional group transformations, and purification.
Key Synthetic Steps
-
Piperidine-4-Carboxylic Acid Preparation:
Piperidine-4-carboxylic acid serves as the starting material. Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions yields Boc-piperidine-4-carboxylic acid. -
Sulfonylation at the Piperidine Nitrogen:
The Boc-protected intermediate reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) to introduce the sulfonyl group. This step proceeds via nucleophilic acyl substitution: -
Amidation with 4-Fluoroaniline:
The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with 4-fluoroaniline to form the carboxamide bond. -
Deprotection:
Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the final product.
Industrial-Scale Considerations
| Compound | PI3Kα IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Tumor Model Efficacy (TGI%) |
|---|---|---|---|
| Target Compound Analogue | 12.3 | MCF-7 (1.2), A549 (0.9) | 78% (breast xenograft) |
| Reference Inhibitor (Alpelisib) | 5.8 | MCF-7 (0.7) | 82% |
TGI: Tumor Growth Inhibition. Data inferred from structural analogs .
Antimicrobial and Enzyme Inhibitory Effects
Piperidine derivatives demonstrate broad-spectrum antimicrobial activity. For instance, compounds with fluorophenyl substituents exhibit minimum inhibitory concentrations (MIC) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli . Additionally, carboxamide-containing analogs inhibit acetylcholinesterase (AChE) at IC₅₀ values of 0.8 μM, suggesting potential in Alzheimer’s disease therapy.
Research Advancements and Clinical Relevance
Preclinical Studies
-
Pharmacokinetics: The compound’s logP value of ~2.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration for neurological applications .
-
Toxicity Profile: Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses .
Patent Landscape and Therapeutic Indications
Patent WO2024182404A1 underscores the therapeutic versatility of piperidine carboxamides, highlighting applications in:
-
Oncology: As monotherapy or in combination with checkpoint inhibitors.
-
Inflammatory Diseases: Targeting PI3Kδ in autoimmune disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume